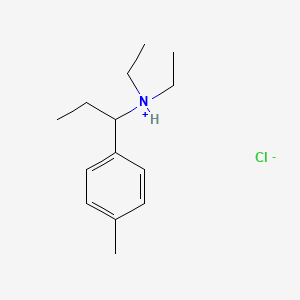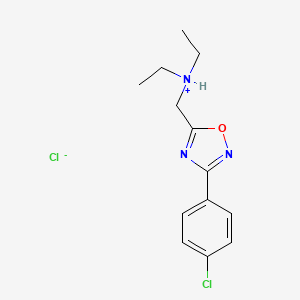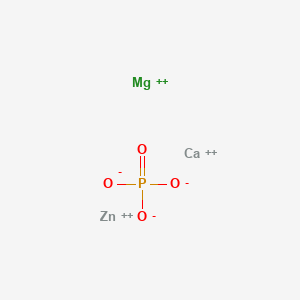
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reagent in chemical reactions and has significant importance in scientific research.
Méthodes De Préparation
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves several steps. One common method includes the reaction of 1-naphthylamine with formaldehyde and dimethylamine under specific conditions. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products are reduced forms of the naphthalene ring.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the naphthalene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitric acid.
Applications De Recherche Scientifique
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of isocyanates in air by UV or fluorescence detection. It is also involved in the synthesis of key intermediates required for the production of various pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Medicine: It plays a role in the development of drugs and therapeutic agents, especially those targeting neurological conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It primarily affects amine neurotransmitter pathways by acting as a ligand for certain receptors. This interaction can modulate the activity of neurotransmitters, leading to various physiological effects. The compound’s structure allows it to bind to these receptors with high affinity, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthalenemethylamine hydrochloride: This compound has a similar structure but lacks the tetrahydro and dimethyl groups. It is used in similar applications but may have different reactivity and binding properties.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is similar but does not have the N,N-dimethyl and 1-methyl groups.
2-(1-Naphthyl)ethylamine hydrochloride: This compound has a different substitution pattern on the naphthalene ring and is used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in diverse research and industrial contexts.
Propriétés
Numéro CAS |
63766-04-1 |
|---|---|
Formule moléculaire |
C15H24ClN |
Poids moléculaire |
253.81 g/mol |
Nom IUPAC |
dimethyl-[2-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-15(11-12-16(2)3)10-6-8-13-7-4-5-9-14(13)15;/h4-5,7,9H,6,8,10-12H2,1-3H3;1H |
Clé InChI |
OMJYMIOHBDWTFU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=CC=CC=C21)CC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


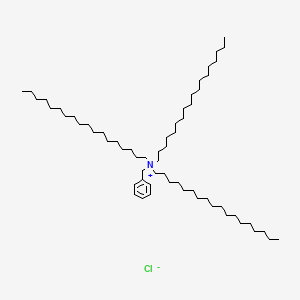
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
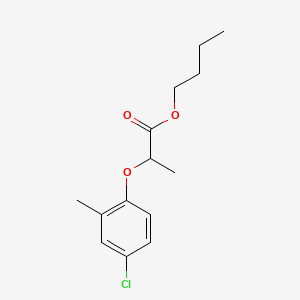
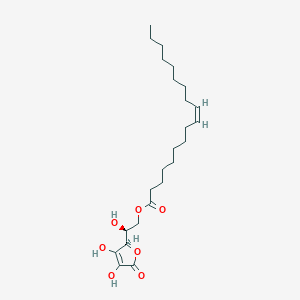
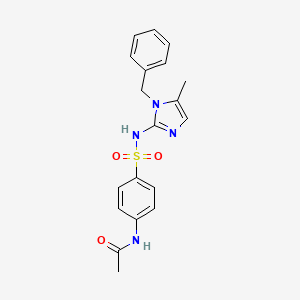
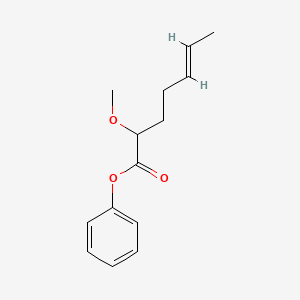
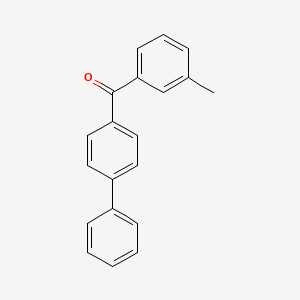
![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
